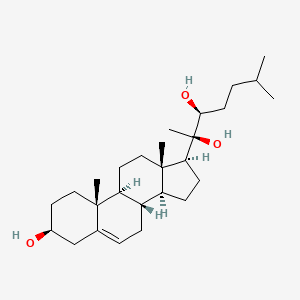![molecular formula C34H36N6O8 B584630 Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) CAS No. 1346602-61-6](/img/structure/B584630.png)
Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is a complex chemical compound. It contains a total of 87 bonds, including 51 non-H bonds, 22 multiple bonds, 17 rotatable bonds, 10 double bonds, and 12 aromatic bonds. It also includes 2 five-membered rings, 2 six-membered rings, 2 secondary amides (aliphatic), 2 tertiary amides (aliphatic), and 2 imides (-thio) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 84 atoms, including 36 Hydrogen atoms, 34 Carbon atoms, 6 Nitrogen atoms, and 8 Oxygen atoms . The presence of multiple bonds and aromatic bonds indicates a complex molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C34H36N6O8) and molecular weight (656.68) . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results .Aplicaciones Científicas De Investigación
Polymer Chemistry and Material Science
Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is relevant in the field of polymer chemistry. For instance, aliphatic polyimides have been synthesized from related anhydrides like phenylene bis(succinic anhydride) using aromatic diamines. These polyimides exhibit notable thermal stability, as studied through thermogravimetric analysis (Teshirogi, 1987). Additionally, the synthesis of biseugenyl succinate (BEUS) and bis(4-maleimidephenyl) succinate (BMIS) from succinic acid shows promise in creating bio-based thermosetting resins with high glass transition temperature and tensile strength (Shibata et al., 2011).
Chemical Synthesis and Structural Studies
The compound also plays a role in the synthesis of complex organic molecules. For example, bis(triorganostannyl) esters of various dicarboxylic acids, including phenylsuccinic acid, have been prepared for detailed spectroscopic and structural analysis (Samuel-Lewis et al., 1992). Moreover, studies on the synthesis of benzoxazine containing maleimide groups highlight the versatility of these compounds in chemical synthesis and potential applications in material science (Yang Gang, 2011).
Molecular Labeling and Biochemistry
In biochemistry, derivatives of succinyl groups, such as succinimidooxy succinyl derivatives, have been synthesized for use as labeling reagents in electron microscopy, demonstrating their utility in molecular labeling and biochemistry (Reardon & Frey, 1984).
Supramolecular Chemistry and Ionogels
In supramolecular chemistry, bis(amino alcohol)oxamides have been used to create ionogels, illustrating the potential of succinic derivatives in fabricating materials with high ionic conductivity and mechanical strength (Šantić et al., 2020).
Environmental Chemistry
Lastly, in environmental chemistry, compounds like bis-imidazolium derivatives of succinic acid have been developed for mercury ion partitioning from aqueous solutions, underscoring their significance in remediation and extraction processes (Holbrey et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N,N'-bis[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyl]-N,N'-diphenylbutanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O8/c41-27(17-21-39-31(45)13-14-32(39)46)35-19-23-37(25-7-3-1-4-8-25)29(43)11-12-30(44)38(26-9-5-2-6-10-26)24-20-36-28(42)18-22-40-33(47)15-16-34(40)48/h1-10,13-16H,11-12,17-24H2,(H,35,41)(H,36,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWAGBYYVYIPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCNC(=O)CCN2C(=O)C=CC2=O)C(=O)CCC(=O)N(CCNC(=O)CCN3C(=O)C=CC3=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858409 |
Source


|
| Record name | N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346602-61-6 |
Source


|
| Record name | N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)



![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)




